

Ido-IN-8 chemical structure and properties

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An In-Depth Technical Guide to Ido-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ido-IN-8, also identified as NLG-1487, is a small molecule inhibitor of Indoleamine 2,3-dioxygenase (IDO1).[1][2][3] IDO1 is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4][5] By creating an immunosuppressive microenvironment, IDO1 allows tumors to evade the host immune system.[6] As an IDO1 inhibitor, **Ido-IN-8** represents a valuable tool for research in immuno-oncology and for the potential development of novel cancer therapeutics. This document provides a comprehensive overview of the chemical structure, properties, and biological activities of **Ido-IN-8**.

Chemical Structure and Properties

Ido-IN-8 is a fused imidazole derivative. Its chemical identity and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of Ido-IN-8



Identifier	Value	
Common Name	Ido-IN-8	
Synonym	NLG-1487	
CAS Number	1402837-77-7[1][2]	
Molecular Formula	C ₁₈ H ₂₁ FN ₂ O ₂ [1][2][7]	
Appearance	Solid powder[2][8]	

Table 2: Physicochemical Properties of Ido-IN-8

Property	- Value	
Molecular Weight	316.37 g/mol [1][2]	
In Vitro Solubility	Ethanol: 100 mg/mL (316.09 mM)[2]	
In Vivo Solubility	≥ 2.5 mg/mL (7.90 mM) in various formulations (e.g., 10% EtOH / 40% PEG300 / 5% Tween-80 / 45% saline)[2]	

Biological Properties and Mechanism of Action

Ido-IN-8 exerts its biological effect by inhibiting the enzymatic activity of IDO1, a cytosolic, heme-containing enzyme.[2][4] This inhibition disrupts the immunosuppressive kynurenine pathway.

Table 3: Biological Activity of Ido-IN-8

Parameter	Value	Target
IC50	1-10 μM[1][2][3]	Recombinant Human IDO1

The mechanism of action of IDO1 involves two primary strategies for inducing immune tolerance, which are consequently targeted by **Ido-IN-8**:

 L-Tryptophan Depletion: The enzymatic consumption of tryptophan in the local microenvironment activates the General Control Nonderepressible 2 (GCN2) kinase stress-



response pathway in T cells.[9][10] This leads to cell cycle arrest and a state of unresponsiveness known as anergy.[9] Concurrently, tryptophan scarcity inhibits the mammalian Target of Rapamycin (mTOR) pathway, further suppressing T cell proliferation and function.[11][12]

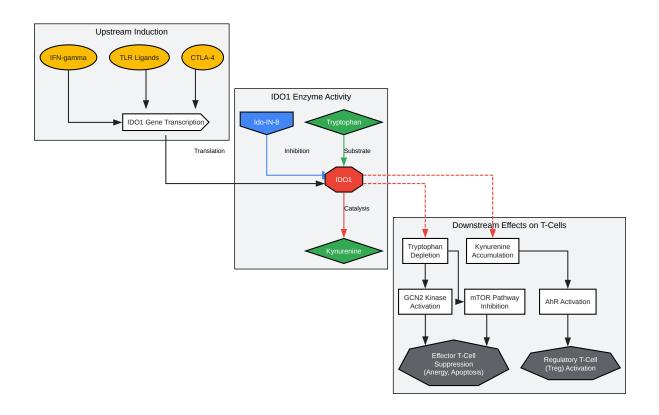
Kynurenine Metabolite Accumulation: The breakdown of tryptophan produces several
bioactive metabolites, collectively known as kynurenines.[9] These metabolites, particularly
kynurenine itself, can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription
factor that promotes the differentiation of naïve CD4+ T cells into immunosuppressive
regulatory T cells (Tregs).[9][13]

By inhibiting IDO1, **Ido-IN-8** blocks both of these immunosuppressive mechanisms, restoring the local tryptophan concentration and preventing the accumulation of kynurenine metabolites. This, in turn, is expected to enhance anti-tumor T cell activity.

Signaling Pathways

The IDO1 pathway is a central hub in metabolic immune regulation. Its activity is initiated by inflammatory signals and results in the suppression of effector T cells and the promotion of regulatory T cells.





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Caption: IDO1 signaling pathway and point of intervention for Ido-IN-8.

Experimental Protocols



Detailed experimental protocols are crucial for the accurate assessment of IDO1 inhibitors. While the specific protocol for the initial characterization of **Ido-IN-8** is detailed in patent WO2012142237A1, a general methodology for determining IDO1 inhibition and a cell-based assay for IDO1 activity are provided below.[1][2]

In Vitro IDO1 Enzyme Inhibition Assay (Generalized Protocol)

This protocol describes a common method to determine the IC₅₀ value of a test compound against recombinant human IDO1.

- Reagents and Materials:
 - Recombinant Human IDO1 Enzyme
 - L-Tryptophan (Substrate)
 - Ascorbic Acid (Reductant)
 - Methylene Blue (Cofactor)
 - Catalase
 - Potassium Phosphate Buffer (pH 6.5)
 - Tricholoroacetic Acid (TCA) for reaction termination
 - p-Dimethylaminobenzaldehyde (DMABA) in acetic acid (for detection)
 - Test Compound (Ido-IN-8) dissolved in a suitable solvent (e.g., DMSO)
 - 96-well microplate
- Assay Procedure:
 - Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, catalase, and the IDO1 enzyme.

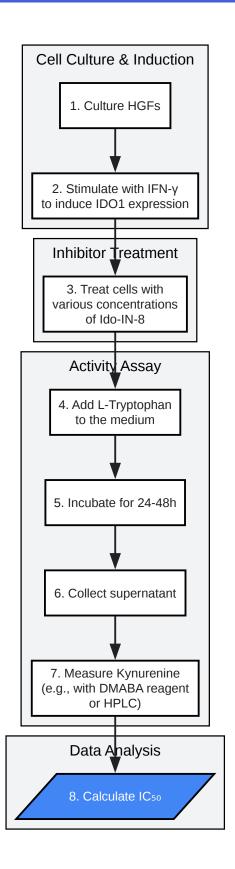


- Add serial dilutions of Ido-IN-8 to the wells of the microplate. Include controls for no inhibitor (100% activity) and no enzyme (background).
- Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
- Initiate the enzymatic reaction by adding L-Tryptophan to all wells.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding TCA.
- Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
- Add the DMABA reagent to each well. This reagent reacts with the kynurenine product to form a yellow-colored complex.
- Measure the absorbance at 480 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Calculate the percentage of inhibition for each concentration of Ido-IN-8 relative to the noinhibitor control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[14]

Cell-Based IDO1 Activity Assay Workflow

This workflow describes how to induce and measure IDO1 activity in a cellular context, such as with Human Gingival Fibroblasts (HGFs), to test the efficacy of an inhibitor.[15][16]





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Caption: Workflow for cell-based measurement of IDO1 inhibition.



Conclusion

Ido-IN-8 is a characterized inhibitor of the IDO1 enzyme with an IC₅₀ in the low micromolar range.[1][2][3] Its ability to block the immunosuppressive kynurenine pathway makes it a significant tool for researchers in immunology and oncology. The provided data and protocols offer a foundational guide for professionals seeking to utilize **Ido-IN-8** in their research and development efforts to explore the therapeutic potential of IDO1 inhibition.

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